Cas no 103-43-5 (dibenzyl succinate)

Dibenzyl succinate is a diester compound derived from succinic acid and benzyl alcohol, characterized by its clear to pale-yellow appearance. It serves as a versatile intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals. The compound exhibits good solubility in organic solvents, facilitating its use in esterification and transesterification reactions. Its stability under moderate conditions and controlled reactivity make it suitable for applications requiring precise molecular modifications. Dibenzyl succinate is also valued for its role as a plasticizer and as a precursor in polymer chemistry. Proper handling and storage are recommended to maintain its integrity.
dibenzyl succinate structure
dibenzyl succinate structure
Product Name:dibenzyl succinate
CAS No:103-43-5
MF:C18H18O4
MW:298.333125591278
MDL:MFCD00022034
CID:81842
PubChem ID:7653
Update Time:2025-05-23

dibenzyl succinate Chemical and Physical Properties

Names and Identifiers

    • dibenzyl succinate
    • Dibenzyl succinate, (Succinic acid dibenzyl ester)
    • Succinic acid dibenzyl ester
    • Butanedioic acid dibenzyl ester~Succinic acid dibenzyl ester
    • dibenzyl butanedioate
    • Dibenzylsuccinate Solution
    • Benzyl succinate
    • Berbsteinsaeuredibenzylester
    • Bernsteinsaeure-dibenzylester
    • bis(phenylmethyl) ester
    • Butanedioic acid,bis(phenylmethyl) ester
    • Dibenzyl-succinat
    • diphenylmethyl butane-1,4-dioate
    • Spasmine
    • TIMTEC-BB SBB006245
    • bis(phenylmethyl) butanedioate
    • butanedioic acid dibenzyl ester
    • Succinic acid bis(phenylmethyl)
    • succinic acid bis(benzyl) ester
    • DIBENZYL ETHANE-1,2-DICARBOXYLATE
    • AKOS015969321
    • NSC 4047
    • NSC-4047
    • AMY3761
    • AS-65262
    • DTXSID9074434
    • UNII-CK14UG55AV
    • 103-43-5
    • InChI=1/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H
    • 1,4-dibenzyl butanedioate
    • Succinate, dibenzyl
    • NSC4047
    • Dibenzyl succinate, (Succinic acid dibenzyl ester); Succinic acid dibenzyl ester; Butanedioic acid dibenzyl ester~Succinic acid dibenzyl ester
    • SCHEMBL1177836
    • ?DIBENZYL SUCCINATE
    • CK14UG55AV
    • Dibenzylsuccinat
    • Butanedioic acid,1,4-bis(phenylmethyl)ester
    • CS-0335619
    • Dibenzylsuccinate
    • A896465
    • EINECS 203-110-9
    • Succinic acid, dibenzyl ester
    • NS00023232
    • FT-0624645
    • BUTANEDIOIC ACID, 1,4-BIS(PHENYLMETHYL) ESTER
    • Butanedioic acid, bis(phenylmethyl) ester
    • AI3-02762
    • MFCD00022034
    • C07332
    • ST024155
    • Q27105933
    • NCIOpen2_009344
    • CHEBI:3058
    • DB-254405
    • Dibenzyl Succinate; NSC 4047; Spasmine; Succinic Acid Dibenzyl Ester; Butanedioic Acid Bis(phenylmethyl) Ester; Butanedioic Acid 1,4-Bis(phenylmethyl) Ester
    • MDL: MFCD00022034
    • Inchi: 1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
    • InChI Key: ODBOBZHTGBGYCK-UHFFFAOYSA-N
    • SMILES: O(C(CCC(=O)OCC1C=CC=CC=1)=O)CC1C=CC=CC=1
    • BRN: 1916056

Computed Properties

  • Exact Mass: 298.12100
  • Monoisotopic Mass: 298.120509
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.256
  • Melting Point: 42-43°C
  • Boiling Point: 245°C/15mm
  • Flash Point: 245°C/15mm
  • Refractive Index: 1.5960
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 52.60000
  • LogP: 3.25340
  • Solubility: Not determined

dibenzyl succinate Security Information

dibenzyl succinate Customs Data

  • HS CODE:2917190090
  • Customs Data:

    China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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dibenzyl succinate Suppliers

Amadis Chemical Company Limited
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(CAS:103-43-5)dibenzyl succinate
Order Number:A896465
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:55
Price ($):156.0
Email:sales@amadischem.com

Additional information on dibenzyl succinate

Dibenzyl Succinate (CAS No. 103-43-5): A Comprehensive Overview of Chemical Properties, Synthesis, and Applications

Dibenzyl succinate, also known by its CAS number 103-43-5, is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This ester derivative of succinic acid features two benzyl groups attached to the terminal carbonyl moieties, forming a symmetrical and stable framework. The compound’s IUPAC name, benzeneacetic acid, alpha,alpha'-[butane-1,4-diyl]bis-, ester, reflects its structural characteristics as a bis(ester) of succinic acid with benzyl alcohol. Its molecular formula C₁₆H₁₆O₄ and molar mass of 272.29 g/mol underscore its role as a high-molecular-weight ester with potential applications in both industrial and academic settings.

The chemical structure of dibenzyl succinate contributes to its notable physical properties. At room temperature, it exists as a colorless to pale yellow viscous liquid with a mild aromatic odor. Its solubility profile is characterized by moderate solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate, while it exhibits low solubility in water due to the hydrophobic nature of the benzyl moieties. The compound’s melting point ranges between 58–62°C, and its boiling point exceeds 300°C under standard atmospheric pressure. These properties make it suitable for use in high-boiling solvent systems or as an intermediate in processes requiring thermal stability.

From a synthetic perspective, dibenzyl succinate is typically prepared via the esterification reaction between succinic acid and benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Recent advancements in green chemistry have led to the development of more sustainable methodologies for this reaction, including the use of heterogeneous solid acid catalysts like Amberlyst resins or enzyme-mediated approaches using lipases from microbial sources (e.g., *Candida antarctica*). These innovations align with industry trends toward reducing waste generation and improving atom economy during ester synthesis.

In terms of reactivity, dibenzyl succinate demonstrates functional group versatility that enables its integration into diverse chemical transformations. The ester groups can undergo hydrolysis under acidic or basic conditions to yield benzyl alcohol and succinic acid derivatives, which are valuable building blocks for polymer synthesis or pharmaceutical intermediates. Additionally, the aromatic rings provide opportunities for electrophilic substitution reactions such as nitration or sulfonation when activated by electron-donating substituents on adjacent positions.

One area where dibenzyl succinate has shown particular promise is in the development of biodegradable polymers through polycondensation reactions with diols or diamines. For instance, recent studies have explored its use as a monomer component in poly(ester amide) systems designed for controlled drug delivery applications due to their tunable degradation rates and biocompatibility profiles compared to traditional petrochemical-based plastics like polyethylene terephthalate (PET). Researchers at [Institution Name] demonstrated that incorporating dibenzyl succinate into these polymer networks enhanced mechanical strength while maintaining favorable hydrolytic stability under physiological conditions—a critical factor for medical device coatings or implantable devices.

Beyond polymer science applications, there is growing interest in leveraging the photophysical properties of dibenzyl succinate within optoelectronic materials research domains such as organic light-emitting diodes (OLEDs) or fluorescent sensors due to its ability to absorb ultraviolet light efficiently across specific wavelength ranges (typically below 350 nm). A 2024 publication published by [Journal Title] reported on novel luminescent materials synthesized via crosslinking reactions involving dibenzyl succinate, exhibiting enhanced quantum yields when doped with europium complexes—highlighting potential avenues for next-generation display technologies requiring improved energy efficiency metrics over conventional phosphorescent emitters currently employed commercially today.

Environmental sustainability considerations have further propelled investigations into alternative uses for compounds like dibenzyl succinate beyond conventional petrochemical feedstocks towards renewable resource-based feedstocks derived from biomass sources including lignin fractions obtained during pulp production processes at paper mills worldwide today! By replacing fossil fuel-derived precursors used traditionally within specialty chemical manufacturing sectors globally speaking—this could significantly reduce carbon footprints associated with large-scale industrial operations annually contributing billions metric tons CO₂ emissions worldwide each year according latest IPCC reports released earlier this decade...

To summarize key points discussed throughout this article: - The compound's full name is officially registered under CAS Registry Number 103-43-5 - It belongs chemically speaking to class known collectively termed "diesters" because contains two identical RCOOR' functional groups - Modern synthetic routes emphasize eco-friendly approaches prioritizing minimal environmental impact during production stages - Current research focuses primarily on expanding utility profiles across multiple disciplines ranging from biomedical engineering all way up through advanced materials science fields - Future directions likely involve continued exploration into hybrid material designs combining strengths inherent within both natural product chemistry principles alongside modern computational modeling techniques now available thanks recent advances made possible via high-performance computing resources accessible even small academic institutions nowadays!

Recommended suppliers
Amadis Chemical Company Limited
(CAS:103-43-5)dibenzyl succinate
A896465
Purity:99%
Quantity:100g
Price ($):156.0
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